Chromane-7-carbaldehyde

Vue d'ensemble

Description

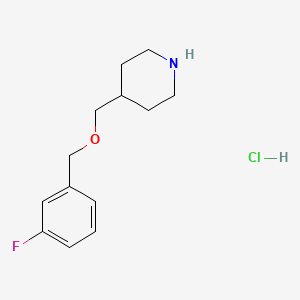

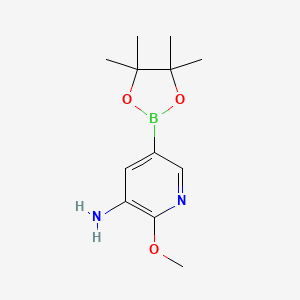

Chromane-7-carbaldehyde, also known as 2,3-dihydrobenzofuran-7-carbaldehyde, is an organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 g/mol .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular structure of Chromane-7-carbaldehyde is characterized by a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in the chromanone structure results in significant variations in biological activities .Chemical Reactions Analysis

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis

Chromane-7-carbaldehyde has a molecular weight of 162.19 g/mol . The exact values for its density, boiling point, and melting point are not available in the sources .Applications De Recherche Scientifique

Green Synthesis of Chromones

Chromane-7-carbaldehyde, as a chromone derivative, has been used in the green synthesis of chromones . This process focuses on eco-friendly approaches, such as microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .

Biological Activities

Chromane-7-carbaldehyde, like other chromones, displays a wide range of biological activities. These include anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer properties . The type, number, and position of substituents connected to the chromone core play a vital role in determining these pharmacological activities .

Pharmaceutical Applications

Chromane-7-carbaldehyde can be used in the development of new drugs due to its valuable activities and low toxicity . It has been recognized as a privileged structure for new drug invention and development .

Antimicrobial Activity

Some chromone derivatives, including Chromane-7-carbaldehyde, have shown promising antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-Diabetic Activity

Chromane-7-carbaldehyde, as a chromone derivative, has been studied for its potential anti-diabetic activity . This opens up possibilities for its use in the treatment of diabetes .

Anti-Alzheimer Activity

Research has also explored the potential of chromone derivatives, including Chromane-7-carbaldehyde, in the treatment of Alzheimer’s disease .

Use in Materials Science

Chromane-7-carbaldehyde, as a type of 2H-chromene, has been used broadly in materials science . This highlights its versatility beyond biological and pharmaceutical applications .

Organic Synthesis

2H-chromenes, including Chromane-7-carbaldehyde, have been used in organic synthesis . This further expands the range of applications for this compound .

Safety and Hazards

While specific safety and hazard information for Chromane-7-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Chromone derivatives, including Chromane-7-carbaldehyde, have been recognized as a privileged structure for new drug invention and development. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromone analogs to give leads to the chemistry community .

Mécanisme D'action

Target of Action

Chromane-7-carbaldehyde primarily targets Candida albicans , a biofilm-forming agent . This compound has been found to significantly inhibit the yeast’s virulence factors .

Mode of Action

Chromane-7-carbaldehyde interacts with its targets by inhibiting the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases . It also inhibits the formation of germ tubes and the generation of the hyphal pseudomycelium .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of candida albicans, a biofilm-forming agent . This interference disrupts the yeast’s ability to adhere to surfaces and form biofilms, which are structured microbial communities that offer the producing microorganism a markedly increased resistance to antibiotics and chemical disinfectants .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant inhibitory effects on candida albicans at a minimum inhibitory concentration of 78 μg mL −1 .

Result of Action

The molecular and cellular effects of Chromane-7-carbaldehyde’s action include significant inhibition of the yeast’s virulence factors, adherence to buccal epithelial cells, secretion of phospholipases, formation of germ tubes, and generation of the hyphal pseudomycelium . Despite the compound exhibiting non-significant inhibition of the formation of the Candida biofilm, it completely inhibited the growth of C. albicans in preformed biofilms at 62.5 μg mL −1 .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMRRGPTDRTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromane-7-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)